molecular formula C21H39N5O14 B1667139 Bluensomycin CAS No. 11011-72-6

Bluensomycin

Katalognummer B1667139
CAS-Nummer: 11011-72-6
Molekulargewicht: 585.6 g/mol
InChI-Schlüssel: RQLDKUSQKQMFCN-DOOXDOMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bluensomycin is an aminoglycoside antibiotic produced by Streptomyces bluensis . It is a pseudotrisaccharide composed of three unique subunits: bluensidine, dihydrostreptose, and N-methyl-l-glucosamine linked by an alpha-l-glycosidic bond . It has anti-gram-positive and negative bacteria activity, and is cross-resistant to streptomycin and neomycin B .


Synthesis Analysis

The biosynthetic gene cluster for Bluensomycin was isolated and characterized from the Bluensomycin producing strain, Streptomyces bluensis ATCC27420 . The gene cluster includes 15 open reading frames (ORFs), eight of which had previously been identified . One of these ORFs, blmA, confers resistance against the antibiotic dihydrostreptomycin, and another, blmD, encodes a dTDP–glucose synthase .


Molecular Structure Analysis

The IUPAC name for Bluensomycin is [(1R,2S,3S,4R,5R,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate .


Physical And Chemical Properties Analysis

Bluensomycin has a molecular formula of C21H39N5O14 and a molecular weight of 585.56 .

Wissenschaftliche Forschungsanwendungen

Biosynthetic Pathway Insights

Bluensomycin, also known as glebomycin, is an aminocyclitol antibiotic. Research on its biosynthetic pathway has provided insights into the evolution of antibiotic biosynthesis. Walker (1990) explored the evolutionary relationships between streptomycin and bluensomycin biosynthetic pathways. They found novel inositol kinase and O-carbamoyltransferase activities in the bluensomycin producer Streptomyces hygroscopicus form glebosus ATCC 14607, highlighting the unique enzymes involved in bluensomycin synthesis compared to streptomycin producers (Walker, 1990).

Genetic Characterization

Jung et al. (2003) isolated and characterized the biosynthetic gene cluster for bluensomycin from Streptomyces bluensis ATCC27420. They identified 15 open reading frames, including novel genes related to bluensomycin biosynthesis, providing a foundation for genetic studies and potential manipulation of the bluensomycin biosynthetic pathway (Jung et al., 2003).

Application in Plant Growth Regulation

Bluensomycin has been studied for its potential as an eco-friendly biopreparation in agriculture. Boikova et al. (2019) investigated the plant growth-regulating activity of non-medical application antibiotics, including bluensomycin. They revealed that these antibiotics exhibit growth-promoting activities and may be considered as eco-friendly preparations for increasing agricultural crop yields (Boikova et al., 2019).

Antibiotic Mechanism of Action

Research on bluensomycin's mechanism of action compared to other antibiotics has provided valuable insights. Von Ahsen and Schroeder (1991) reported that bluensomycin, despite being structurally related to streptomycin, does not inhibit the splicing of group I introns, unlike streptomycin. This differential effect underscores the importance of specific structural features in antibiotic function (Von Ahsen & Schroeder, 1991).

Safety And Hazards

Bluensomycin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental exposure, immediate medical attention is required .

Eigenschaften

IUPAC Name

[(1R,2S,3S,4R,5R,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N5O14/c1-5-21(35,4-28)16(40-17-8(25-2)10(30)9(29)6(3-27)37-17)18(36-5)38-14-7(26-19(22)23)11(31)15(39-20(24)34)13(33)12(14)32/h5-18,25,27-33,35H,3-4H2,1-2H3,(H2,24,34)(H4,22,23,26)/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLDKUSQKQMFCN-AEXVNIBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)OC(=O)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)OC(=O)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bluensomicina

CAS RN

11011-72-6
Record name Bluensomycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011011726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BLUENSOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWV7PWE57U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bluensomycin
Reactant of Route 2
Bluensomycin
Reactant of Route 3
Bluensomycin
Reactant of Route 4
Bluensomycin
Reactant of Route 5
Bluensomycin
Reactant of Route 6
Bluensomycin

Citations

For This Compound
390
Citations
YG Jung, SH Kang, CG Hyun, YY Yang… - FEMS microbiology …, 2003 - academic.oup.com
… for bluensomycin, a member of the aminoglycoside family of antibiotics, was isolated and characterized from the bluensomycin … the genetic analysis of bluensomycin biosynthesis, we …
Number of citations: 13 academic.oup.com
JB Walker - Journal of Biological Chemistry, 1974 - ASBMB
The general pattern of biosynthesis of the bluensidine (1D-1-O-carbamoyl-3-guanidino-3-deoxy-scyllo-inositol) moiety of bluensomycin, a monoguanidinated analogue of …
Number of citations: 61 www.jbc.org
JB Walker - Methods in Enzymology, 1975 - Elsevier
Publisher Summary This chapter discusses the pathways of biosynthesis of the guanidinated inositol moieties of streptomycin and bluensomycin. Studies in vivo on the biosynthesis of …
Number of citations: 46 www.sciencedirect.com
JB Walker - Journal of bacteriology, 1990 - Am Soc Microbiol
… bluensomycin is depicted in Fig. The principal findings of this study were that (i) reaction E occurred in bluensomycin … (ii) reaction J was absent from bluensomycin producers, and hence …
Number of citations: 18 journals.asm.org
B Bannister, AD Argoudelis - Journal of the American Chemical …, 1963 - ACS Publications
… bond between bluensidine and dihydrostreptobiosamine in bluensomycin has the same … structures for bluensomycin to Ilia and Illb. It is of considerable interest that bluensomycin is the …
Number of citations: 44 pubs.acs.org
B Bannister, AD Argoudelis - Journal of the American Chemical …, 1963 - ACS Publications
3 RMgX fcs 3/2 R2Mg+ 3/2 MgX2 RMgjX,+ R2Mg However, it is felt that the RMg2X3 is formed on crys-tallization through a combination of RMgX and MgX2 in the tetrahydrofuran-…
Number of citations: 30 pubs.acs.org
IJ McGilveray, KL Rinehart Jr - Journal of the American Chemical …, 1965 - ACS Publications
… be reached for the closely relatedantibiotic bluensomycin,22 which has the same structure … In the nmr spectrum of bluensomycin sulfate the values for the anomeric protons …
Number of citations: 26 pubs.acs.org
GB Barlow, L Anderson - The Journal of Antibiotics, 1972 - jstage.jst.go.jp
The original work of Bannister and Argoudelis1'^ on bluensomycin showed this antibiotic to be an analog of dihydrostreptomycin in which the streptidine moiety of the latter is replaced …
Number of citations: 18 www.jstage.jst.go.jp
MHG Munro, RM Stroshane… - The Journal of …, 1982 - jstage.jst.go.jp
… and bluensomycin allow the structure of bluensomycin … bluensomycin. Comparison of spectra for the two antibiotics allows the final stereochemical detail of the structure of bluensomycin …
Number of citations: 17 www.jstage.jst.go.jp
JH Harwood, DH Smith - Genetics Research, 1969 - cambridge.org
An arg− conditionally Sm-dependent E. coli B strain became unable to grow on minimal agar containing low levels of Sm when the strain acquired an R factor which mediates Sm and …
Number of citations: 4 www.cambridge.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.